molecular formula C22H19IN2O3 B381148 N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide

Cat. No.: B381148
M. Wt: 486.3g/mol
InChI Key: VBSRWDSONWPMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide is a complex organic compound with the molecular formula C22H19IN2O3 and a molar mass of 486.30233 g/mol . This compound is characterized by the presence of an iodoaniline group, an oxoethoxy linkage, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-iodoaniline with an appropriate ester to form the oxoethoxy intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the iodine atom with the nucleophile .

Scientific Research Applications

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-bromoanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide
  • N-{4-[2-(4-chloroanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide
  • N-{4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide

Uniqueness

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable in applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C22H19IN2O3

Molecular Weight

486.3g/mol

IUPAC Name

N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide

InChI

InChI=1S/C22H19IN2O3/c1-25(22(27)16-5-3-2-4-6-16)19-11-13-20(14-12-19)28-15-21(26)24-18-9-7-17(23)8-10-18/h2-14H,15H2,1H3,(H,24,26)

InChI Key

VBSRWDSONWPMHW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.